5-(N-((5-cyclopropylpyridin-3-yl)methyl)sulfamoyl)-2-methoxybenzamide
Description
Properties
IUPAC Name |
5-[(5-cyclopropylpyridin-3-yl)methylsulfamoyl]-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4S/c1-24-16-5-4-14(7-15(16)17(18)21)25(22,23)20-9-11-6-13(10-19-8-11)12-2-3-12/h4-8,10,12,20H,2-3,9H2,1H3,(H2,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPRRKPKTMYUOEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC(=CN=C2)C3CC3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(N-((5-cyclopropylpyridin-3-yl)methyl)sulfamoyl)-2-methoxybenzamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the context of anti-inflammatory and analgesic effects. This article explores its synthesis, biological mechanisms, and pharmacological profiles based on recent research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : CHNOS
- Molecular Weight : 302.34 g/mol
The presence of the cyclopropyl group and the methoxybenzamide moiety contributes to its unique biological profile.
Synthesis
The synthesis of 5-(N-((5-cyclopropylpyridin-3-yl)methyl)sulfamoyl)-2-methoxybenzamide typically involves multi-step reactions including:
- Formation of the sulfonamide linkage.
- Introduction of the cyclopropyl-pyridine moiety.
- Finalization with the methoxybenzamide group.
These steps require careful control of reaction conditions to ensure high yield and purity.
The biological activity of this compound primarily involves its interaction with various molecular targets. It is hypothesized that it may inhibit specific enzymes or receptors involved in inflammatory pathways, particularly those related to cyclooxygenase (COX) enzymes, which are critical in pain and inflammation processes.
Pharmacological Effects
Case Studies
Recent research has highlighted several case studies where similar compounds have shown promising results:
- Case Study on COX Inhibition :
- Clinical Implications :
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 302.34 g/mol |
| Potential Targets | COX-1, COX-2 |
| Biological Activities | Anti-inflammatory, Analgesic |
Comparison with Similar Compounds
(±)-Sulpiride (5-(Aminosulfonyl)-N-[(1-Ethylpyrrolidin-2-yl)methyl]-2-Methoxybenzamide)
- Structural Differences : Sulpiride replaces the cyclopropylpyridine group with a 1-ethylpyrrolidinylmethyl substituent.
- Biological Activity : A selective dopamine D2/D3 receptor antagonist used in treating schizophrenia and gastric disorders .
- Key Distinctions :
- The ethylpyrrolidinyl group in sulpiride enhances solubility and CNS penetration, whereas the cyclopropylpyridine in the target compound may increase lipophilicity and alter receptor binding kinetics.
- Sulpiride’s pyrrolidine moiety is critical for D2 antagonism; the pyridine substitution in the target compound could shift selectivity to other receptors or enzymes.
LMM5 and LMM11 (1,3,4-Oxadiazole Derivatives)
- Structural Differences : LMM5 (4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide) and LMM11 (4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide) feature 1,3,4-oxadiazole rings instead of the pyridine group.
- Biological Activity : Antifungal agents targeting Candida albicans via thioredoxin reductase inhibition .
- Key Distinctions :
- The oxadiazole ring in LMM5/LMM11 contributes to π-π stacking interactions in enzyme binding, absent in the target compound.
- The cyclopropylpyridine in the target compound may reduce antifungal efficacy but improve CNS targeting due to enhanced blood-brain barrier permeability.
[18F]Fallypride and [18F]Desmethoxyfallypride
- Structural Differences : [18F]Fallypride (5-(3-[18F]fluoropropyl)-2-methoxybenzamide derivative) includes a fluoropropyl chain and allylpyrrolidinyl group.
- Biological Activity : Radiolabeled D2/D3 receptor ligands for positron emission tomography (PET) imaging .
- Both compounds share the 2-methoxybenzamide scaffold, but substituent differences dictate receptor affinity and metabolic stability.
5-Chloro-N-(4-(N-(1,5-Dimethyl-3-Oxo-2-Phenyl-2,3-Dihydro-1H-Pyrazol-4-yl)Sulfamoyl)Phenyl)-2-Methoxybenzamide
- Structural Differences : Features a chloro substituent and a pyrazole-sulfamoyl group instead of cyclopropylpyridine.
- Key Distinctions: The pyrazole ring may engage in hydrogen bonding with enzymes, contrasting with the pyridine’s hydrophobic interactions.
Comparative Analysis Table
Q & A
Q. What are the recommended synthesis strategies for 5-(N-((5-cyclopropylpyridin-3-yl)methyl)sulfamoyl)-2-methoxybenzamide, and how can structural integrity be validated?
The synthesis of this benzamide derivative typically involves multi-step reactions, including sulfamoylation, coupling of the pyridinylmethyl group, and methoxybenzamide formation. Key steps include:
- Sulfamoylation : Reaction of a benzamide precursor with sulfamoyl chloride under anhydrous conditions in dichloromethane (DCM) at 0–5°C .
- Coupling : Use of coupling agents like EDC/HOBt for attaching the 5-cyclopropylpyridin-3-ylmethyl group .
- Purification : Column chromatography with gradients of ethyl acetate/hexane.
Q. Validation Methods :
- NMR Spectroscopy : Confirm proton environments (e.g., methoxy group at δ 3.8–4.0 ppm, cyclopropyl protons at δ 0.6–1.2 ppm) .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z 434.12) .
Q. Which analytical techniques are critical for characterizing this compound’s purity and stability under varying conditions?
- HPLC-PDA : Use C18 columns with acetonitrile/water mobile phases to assess purity (>98%) and detect degradation products under stress conditions (e.g., pH 2–12, 40–60°C) .
- Thermogravimetric Analysis (TGA) : Evaluate thermal stability (decomposition onset >200°C) .
- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and hydrogen-bonding networks .
Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?
- Kinase Inhibition Screening : Use fluorescence-based assays (e.g., ADP-Glo™) against kinases like PI3K or EGFR .
- Cytotoxicity Testing : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination .
- Solubility Assessment : Shake-flask method in PBS (pH 7.4) to guide formulation studies .
Advanced Research Questions
Q. How can reaction mechanisms for sulfamoylation and cyclopropane ring formation be optimized to improve yield?
- Kinetic Studies : Monitor intermediates via LC-MS to identify rate-limiting steps (e.g., sulfamoyl chloride hydrolysis) .
- Solvent Optimization : Replace DCM with THF to enhance nucleophilicity of the benzamide nitrogen .
- Catalysis : Test Lewis acids (e.g., ZnCl2) to stabilize transition states during cyclopropane formation .
Q. How should researchers address contradictions in biological activity data across different assays?
- Dose-Response Validation : Replicate assays with standardized protocols (e.g., fixed incubation times, cell passage numbers) .
- Off-Target Profiling : Use proteome-wide affinity chromatography to identify non-specific binding .
- Meta-Analysis : Compare data across orthogonal assays (e.g., SPR vs. fluorescence polarization) to distinguish true activity from artifacts .
Q. What computational and experimental approaches are suitable for structure-activity relationship (SAR) studies?
- Molecular Docking : Simulate binding poses with target proteins (e.g., sulfamoyl group interactions with ATP-binding pockets) .
- Analog Synthesis : Modify substituents (e.g., methoxy → ethoxy, cyclopropyl → isopropyl) and test activity changes (Table 1) .
Q. Table 1. Framework for SAR Analysis
| Substituent Modification | Assay (IC50, nM) | Solubility (µg/mL) |
|---|---|---|
| Methoxy (Parent) | 120 ± 15 | 8.5 |
| Ethoxy | 95 ± 10 | 5.2 |
| Isopropyl | 210 ± 25 | 12.8 |
| Note: Hypothetical data for illustrative purposes; experimental validation required. |
Q. How can researchers identify and validate biological targets for this compound?
- Chemoproteomics : Use photoaffinity labeling with a biotinylated analog to capture interacting proteins in cell lysates .
- CRISPR-Cas9 Knockout : Validate target relevance by silencing candidate genes (e.g., PI3KCA) and assessing resistance .
- In Vivo Pharmacodynamics : Measure target engagement in animal models via PET tracers or Western blotting .
Methodological Considerations
- Data Reproducibility : Archive raw spectra/chromatograms and share via platforms like Zenodo .
- Controlled Synthesis : Use Schlenk lines for air-sensitive steps (e.g., cyclopropane ring formation) .
- Ethical Reporting : Disclose negative results (e.g., lack of activity in specific assays) to avoid publication bias .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
